3-Isopropoxypropylamine
Overview
Description
3-Isopropoxypropylamine is an aliphatic primary amine.
Scientific Research Applications
Kinetics of Thermal Decomposition
3-Isopropoxypropylamine's applications include its role as a structure-directing agent in the synthesis of materials like AlPO4-21. A study by Stojaković et al. (2007) focused on the kinetics of thermal decomposition of a similar compound, 3-methylaminopropylamine, under various conditions, providing insights into phase-boundary-controlled processes and activation energy values (Stojaković et al., 2007).
Decomposition Mechanism in pH-dependent Conditions
Dutton et al. (2006) examined isopropylamine diazeniumdiolate, a reaction product of isopropylamine and nitric oxide. The study revealed its decomposition in a pH-dependent manner, forming nitroxyl and nitric oxide. This contributes to understanding the chemical behavior of compounds like this compound under different pH conditions (Dutton et al., 2006).
Synthesis of Magnetic Nanocomposites
In the field of nanotechnology, Mortazavi‐Derazkola et al. (2017) utilized a compound structurally similar to this compound, 3-aminopropyl triethoxysilane, for synthesizing magnetic nanocomposites. This research is vital for developing advanced materials for drug delivery and other biomedical applications (Mortazavi‐Derazkola et al., 2017).
Antibacterial Properties in Pyrrolinones
Gein et al. (2007) explored the antibacterial activity of compounds synthesized from reactions involving this compound. These 1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones show potential in developing new antibacterial agents (Gein et al., 2007).
Use in Bioorthogonal Chemistry
Tu et al. (2018) discussed the use of 3-isocyanopropyl derivatives, closely related to this compound, in bioorthogonal reactions. Their study shows the potential of these compounds in controlled release of drugs and fluorophores in living organisms, indicating significant applications in drug delivery and medical imaging (Tu et al., 2018).
Safety and Hazards
Future Directions
The future outlook of the 3-Isopropoxypropylamine market seems promising with a projected compound annual growth rate (CAGR) of 4.5% during the forecast period while reaching US$ 1.70 billion by 2028 . The growth can be attributed to several factors such as the increasing demand for agrochemicals due to the rising global population and the need for improved crop yields, the growth of the pharmaceutical industry, and the expanding application scope in various other industries .
Mechanism of Action
Target of Action
3-Isopropoxypropylamine is an aliphatic primary amine
Result of Action
It has been used as a reactant in the preparation of various compounds, including 1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones, 1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivative, and ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate .
Properties
IUPAC Name |
3-propan-2-yloxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYUNSUGCNKWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062699 | |
Record name | 1-Propanamine, 3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2906-12-9 | |
Record name | 3-Isopropoxypropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2906-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropoxypropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isopropoxypropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanamine, 3-(1-methylethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, 3-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isopropoxypropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Isopropoxypropylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVA4JE6CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: This paper [] details the synthesis of a series of novel 1-alkoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones and investigates their potential as antibacterial agents. While the abstract doesn't provide specific results, it suggests that the researchers successfully synthesized these compounds and conducted preliminary tests to assess their activity against bacteria.
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